3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as a kinase inhibitor and serotonin receptor antagonist .
Preparation Methods
The synthesis of 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, followed by their efficient derivatization . The reaction conditions often involve the use of palladium-catalyzed coupling reactions, amide formation, and cyclization under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.
Chemical Reactions Analysis
3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolo[4,3-d]pyrimidine ring.
Common reagents used in these reactions include palladium catalysts, ammonia, methanol, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival . As a serotonin receptor antagonist, it blocks the 5-HT6 receptor, which can modulate neurotransmitter release and influence cognitive functions .
Comparison with Similar Compounds
Similar compounds to 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one include other pyrazolo[4,3-d]pyrimidine derivatives with different substituents. These compounds often share similar biological activities but may vary in their potency and selectivity. Examples include:
- 5-Methyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
- N,N,5,6-Tetramethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
The uniqueness of 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one lies in its specific substitution pattern, which can influence its binding affinity and biological activity.
Properties
CAS No. |
28745-13-3 |
---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
3-methyl-5-methylsulfanyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4OS/c1-3-4-5(11-10-3)6(12)9-7(8-4)13-2/h1-2H3,(H,10,11)(H,8,9,12) |
InChI Key |
IXTODJVWZCXXER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=O)NC(=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.